molecular formula C14H11N3O4 B427513 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid CAS No. 128639-57-6

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

Cat. No.: B427513
CAS No.: 128639-57-6
M. Wt: 285.25g/mol
InChI Key: IBXLCCZQJPZGBC-UHFFFAOYSA-N
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Description

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can be achieved through several methods. One common approach involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . This intermediate can then undergo further cyclization and functionalization to form the desired pyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyridazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and methoxyphenyl groups, along with the pyridazine ring, make it a versatile compound for various applications.

Properties

CAS No.

128639-57-6

Molecular Formula

C14H11N3O4

Molecular Weight

285.25g/mol

IUPAC Name

5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C14H11N3O4/c1-8-11(7-15)13(18)17(16-12(8)14(19)20)9-3-5-10(21-2)6-4-9/h3-6H,1-2H3,(H,19,20)

InChI Key

IBXLCCZQJPZGBC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC)C#N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-cyano-4-methyl-1-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid ethyl ester (15 g, 0.048 mol, prepared as described in example 23) in a mixture of ethanol (250 ml) and water (100 ml) was added sodium hydroxide (2.1 g, 0.053 mol). The reaction mixture was stirred at room temperature for 16 h, the volatiles were evaporated and the residue diluted with water (200 ml). The aqueous phase was washed with ethyl acetate (250 ml) and pH was adjusted to pH=2 by addition of concentrated hydrochloric acid. The precipitate was filtered off and washed with water (2×80 ml) and dried in vacuo at 50° C. for 16 h which afforded 12.3 g (90%) of 5-cyano-1-(4-methoxy-phenyl)-4-methyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid as a solid.
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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